molecular formula C6H14Mg B14462598 magnesium;butane;ethane CAS No. 72388-19-3

magnesium;butane;ethane

Cat. No.: B14462598
CAS No.: 72388-19-3
M. Wt: 110.48 g/mol
InChI Key: NIQLZPBOKXTXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;butane;ethane is an organometallic compound that combines magnesium with butane and ethane. Organometallic compounds are characterized by the presence of a metal-carbon bond, which imparts unique reactivity and properties to the compound. These compounds are widely used in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;butane;ethane can be synthesized through the reaction of magnesium with butane and ethane in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Magnesium;butane;ethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;butane;ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;butane;ethane involves the formation of a metal-carbon bond, which imparts nucleophilic character to the carbon atoms. This nucleophilic character allows the compound to react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

    Methane: CH4

    Ethane: C2H6

    Propane: C3H8

    Butane: C4H10

    Pentane: C5H12

Uniqueness

Magnesium;butane;ethane is unique due to the presence of the magnesium-carbon bond, which imparts distinct reactivity and properties compared to simple hydrocarbons. The compound’s ability to act as a nucleophile and form new carbon-carbon bonds makes it valuable in organic synthesis and catalysis .

Properties

CAS No.

72388-19-3

Molecular Formula

C6H14Mg

Molecular Weight

110.48 g/mol

IUPAC Name

magnesium;butane;ethane

InChI

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h3H,4H2,1-2H3;1H2,2H3;/q2*-1;+2

InChI Key

NIQLZPBOKXTXQO-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].CC[CH-]C.[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.